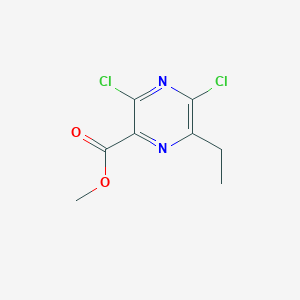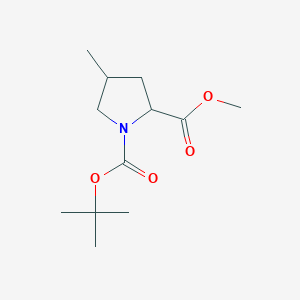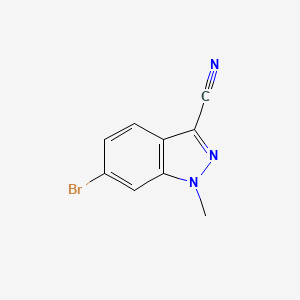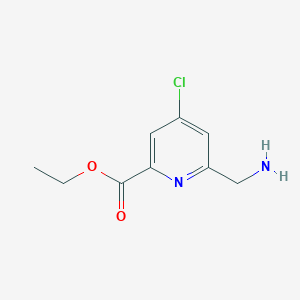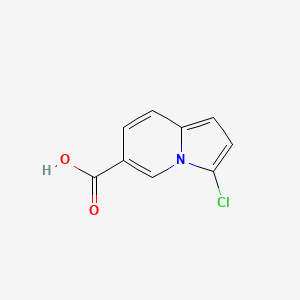
4-Iodo-3-methyl-pyridine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-methyl-pyridine;hydroiodide is a chemical compound with the molecular formula C6H7I2N. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a methyl group at the 3-position. The compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Iodo-3-methyl-pyridine;hydroiodide can be synthesized through several methods. One common method involves the iodination of 3-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-methyl-pyridine;hydroiodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in these reactions, which are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include 3-methyl-4-aminopyridine or 3-methyl-4-thiopyridine, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-methyl-pyridine;hydroiodide has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-methyl-pyridine;hydroiodide depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and substituents, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodopyridine: Similar in structure but lacks the methyl group at the 3-position.
4-Iodo-3-methoxypyridine: Similar but has a methoxy group instead of a methyl group at the 3-position.
4-Iodo-3-methylpyrazole: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
4-Iodo-3-methyl-pyridine;hydroiodide is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents imparts specific reactivity and properties that are valuable in various chemical and biological applications. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the methyl group can influence the compound’s electronic and steric characteristics, affecting its interaction with molecular targets .
Eigenschaften
Molekularformel |
C6H7I2N |
|---|---|
Molekulargewicht |
346.94 g/mol |
IUPAC-Name |
4-iodo-3-methylpyridine;hydroiodide |
InChI |
InChI=1S/C6H6IN.HI/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H |
InChI-Schlüssel |
GQHKFCYXQDKSRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


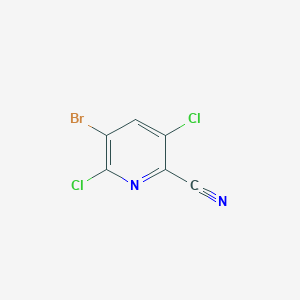


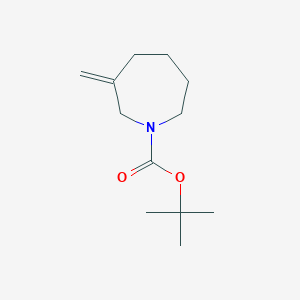
![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)

![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
